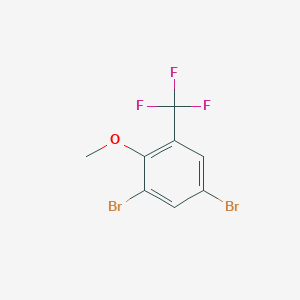

1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene

Description

1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 5, a methoxy group (-OCH₃) at position 2, and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₈H₅Br₂F₃O, with a molecular weight of 333.9 g/mol. The compound’s unique substitution pattern combines electron-withdrawing (-CF₃, Br) and electron-donating (-OCH₃) groups, creating a distinct electronic environment. This structure makes it valuable as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atoms’ utility as leaving groups .

Properties

IUPAC Name |

1,5-dibromo-2-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLAOVLYRYJLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-3-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-methoxy-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and trifluoromethyl group play a crucial role in its reactivity and binding affinity to various substrates. The compound can undergo electrophilic aromatic substitution reactions, where the electron-withdrawing trifluoromethyl group influences the reactivity of the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The compound’s reactivity and applications can be contextualized by comparing it with analogs featuring varying substituents:

Table 1: Key Properties of 1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene and Similar Compounds

Key Observations:

- Electronic Effects: The trifluoromethyl group (-CF₃) in all compounds enhances metabolic stability and electron-withdrawing effects, but the target compound’s methoxy group (-OCH₃) introduces an electron-donating effect, creating a polarized ring system. This contrasts with nitro (-NO₂) or chloro substituents in analogs, which are stronger electron-withdrawing groups .

- Reactivity : Bromine atoms in the target compound make it more reactive in cross-coupling reactions compared to chloro or fluoro analogs. For example, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene () is used for derivatizing polyamines but lacks bromine’s versatility in metal-catalyzed reactions .

- Steric and Regiochemical Factors : The methoxy group at position 2 in the target compound may hinder nucleophilic attack at adjacent positions, whereas nitro groups in compounds direct reactivity to specific sites due to their meta-directing nature.

Chromatographic and Spectroscopic Behavior

highlights the use of trifluoromethyl-substituted benzene derivatives (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) as derivatization reagents for polyamines in HPLC analysis. For instance:

Regulatory and Industrial Relevance

lists several trifluoromethylated benzene derivatives (e.g., Benzimidazole-4,5-dichloro-2-(trifluoromethyl)) under occupational safety regulations, indicating that analogs of the target compound may face similar regulatory scrutiny. This underscores the importance of evaluating toxicity and handling protocols for halogenated aromatics .

Biological Activity

1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene (CAS Number: 1124144-68-8) is a halogenated aromatic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific case studies highlighting its pharmacological effects.

This compound can be synthesized through various methods involving bromination and substitution reactions. The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity and biological activity.

Chemical Structure:

- Molecular Formula: C9H6Br2F3O

- Molecular Weight: 332.95 g/mol

Antimicrobial Properties

Research indicates that halogenated compounds, including those with bromine and trifluoromethyl groups, exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit specific enzymes involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of tumor-related enzymes |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell signaling pathways that regulate proliferation and apoptosis.

- Receptor Modulation: It may bind to specific receptors on cancer cells, altering their signaling mechanisms.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that halogenated compounds can increase ROS levels, leading to oxidative stress in cells, which is a known mechanism for inducing apoptosis .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various brominated compounds, this compound exhibited a notable reduction in the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Study 2: Anticancer Potential

A recent investigation focused on the effects of this compound on breast cancer cell lines demonstrated a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 10 to 100 µM. Flow cytometry analysis revealed significant increases in Annexin V positive cells, indicating early apoptotic events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.